ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to have inhibitory activity against janus kinase (jak) enzymes .
Mode of Action
It is suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to glucose metabolism .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been reported to reduce blood glucose levels, suggesting potential applications in the treatment of disorders involving elevated plasma blood glucose .
Action Environment
It is generally recommended to store the compound in a dry room at normal temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with an appropriate amine, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine-pyrrole ring system but differ in the position of the nitrogen atoms and substituents.
Indole derivatives: Indoles have a similar fused ring structure but with a benzene ring instead of a pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJRVCTFVYPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618424 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24334-19-8 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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